molecular formula C18H13Cl2N3O2 B15086314 2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide CAS No. 477734-87-5

2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide

Cat. No.: B15086314
CAS No.: 477734-87-5
M. Wt: 374.2 g/mol
InChI Key: GIMIDZXARURINW-UFFVCSGVSA-N
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Description

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a chloroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 2-chloroquinoline-3-carbaldehyde under reflux conditions in the presence of an appropriate solvent (e.g., ethanol) to yield the final product, 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

    2-(2-Chlorophenoxy)acetohydrazide: An intermediate in the synthesis process.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide is unique due to the combination of chlorophenoxy and chloroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

477734-87-5

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl2N3O2/c19-14-6-2-4-8-16(14)25-11-17(24)23-21-10-13-9-12-5-1-3-7-15(12)22-18(13)20/h1-10H,11H2,(H,23,24)/b21-10+

InChI Key

GIMIDZXARURINW-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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